molecular formula C22H18N4O3 B6136369 N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide

N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide

Cat. No.: B6136369
M. Wt: 386.4 g/mol
InChI Key: ZWVOORKNMHDFQM-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable tool in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable pyrrole derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and amide formation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including acylation and esterification.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    N,N-Dimethyl-4-aminopyridine: Another compound with similar catalytic properties.

Uniqueness

N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide is unique due to its complex structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-25(2)16-11-7-15(8-12-16)24-20(27)14-5-9-17(10-6-14)26-21(28)18-4-3-13-23-19(18)22(26)29/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVOORKNMHDFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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